molecular formula C13H16O5 B8615978 Ethyl (4-acetyl-2-methoxyphenoxy)acetate CAS No. 169818-25-1

Ethyl (4-acetyl-2-methoxyphenoxy)acetate

Cat. No. B8615978
M. Wt: 252.26 g/mol
InChI Key: SXLKTSXVUZRGLK-UHFFFAOYSA-N
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Patent
US06140330

Procedure details

To dimethylformamide (200 ml) are added 2-methoxy-4-acetylphenol (20 g), ethyl α-bromoacetate (15 ml) and potassium carbonate (18.3 g), and the mixture is stirred at room temperature overnight. After the reaction is complete, water is added to the mixture, and the mixture is extracted with ethyl acetate. The extract is washed with aqueous sodium hydrogen carbonate solution, and dried over magnesium sulfate, and concentrated under reduced pressure to remove the solvent. The resulting crystals are collected, and washed with n-hexane-diethyl ether to give ethyl α-(2-methoxy-4-acetylphenoxy)acetate (23.86 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.[CH3:6][O:7][C:8]1[CH:13]=[C:12]([C:14](=[O:16])[CH3:15])[CH:11]=[CH:10][C:9]=1[OH:17].Br[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21].C(=O)([O-])[O-].[K+].[K+]>O>[CH3:6][O:7][C:8]1[CH:13]=[C:12]([C:14](=[O:16])[CH3:15])[CH:11]=[CH:10][C:9]=1[O:17][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21] |f:3.4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C(C)=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
18.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resulting crystals are collected
WASH
Type
WASH
Details
washed with n-hexane-diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(OCC(=O)OCC)C=CC(=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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